molecular formula C13H10F3NO3 B3055378 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 64321-70-6

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B3055378
CAS RN: 64321-70-6
M. Wt: 285.22 g/mol
InChI Key: OANGVTYJJMPLQU-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound . It is a derivative of 4-Hydroxy-8-(trifluoromethyl)quinoline, which is a heterocyclic building block . Various derivatives of 4-hydroxy-8-trifluoromethyl-quinoline have been prepared and tested for their antimicrobial actions .


Synthesis Analysis

The synthesis of 4-hydroxy-8-trifluoromethyl-quinoline derivatives involves multi-step reactions . The synthesis protocols for the construction of this scaffold have been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Other methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is C13H10F3NO3 . Its average mass is 285.219 Da and its monoisotopic mass is 285.061279 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-hydroxy-8-trifluoromethyl-quinoline derivatives are multi-step . The newly synthesized compounds are characterized by spectral and elemental analyses .


Physical And Chemical Properties Analysis

The physical form of the related compound, Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, is solid . The storage temperature is room temperature .

Mechanism of Action

While the specific mechanism of action for 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is not mentioned in the search results, it’s worth noting that various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been tested for their antimicrobial actions .

Safety and Hazards

For Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, the safety information includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial actions . Additionally, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could be explored for its potential applications with this compound .

properties

IUPAC Name

2-ethyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-8-9(12(19)20)11(18)6-4-3-5-7(10(6)17-8)13(14,15)16/h3-5H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANGVTYJJMPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556433
Record name 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

64321-70-6
Record name 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

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